(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a thiazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-methoxynaphthalene-1-carbaldehyde with 4-nitrophenylthiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a base to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a subject of interest in drug development.
Medicine
In medicine, the compound is being studied for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer cells, the compound induces apoptosis by activating specific signaling pathways, such as the caspase cascade.
Comparison with Similar Compounds
Similar Compounds
(Z,Z)-Selanediylbis(2-propenamides): Known for their glutathione peroxidase-like activity.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: Used in aryl halide chemistry.
Uniqueness
What sets (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of a naphthalene ring, a nitrophenyl group, and a thiazolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C21H14N2O4S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H14N2O4S2/c1-27-18-11-6-13-4-2-3-5-16(13)17(18)12-19-20(24)22(21(28)29-19)14-7-9-15(10-8-14)23(25)26/h2-12H,1H3/b19-12- |
InChI Key |
HJXUGBLHAHQTRA-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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